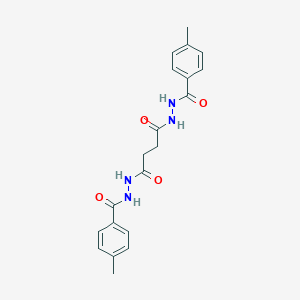

![molecular formula C9H10N2O4S B464341 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid CAS No. 314765-11-2](/img/structure/B464341.png)

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid (4-OHT) is an organic compound belonging to the class of thiophene derivatives. It is a white crystalline solid with a melting point of 108-109 °C. 4-OHT is a small molecule that is capable of modulating the activity of various proteins and enzymes in the body. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

1. Synthesis of Heterocyclic Compounds

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds are known for their potential biological activities, especially as antimicrobial and antifungal agents. For example, the reaction of certain butanoic acid derivatives with hydrazines leads to the formation of pyridazinone derivatives, which are then used to create other heterocyclic compounds with expected biological activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, the synthesis of novel arylazopyrazole pyrimidone clubbed heterocyclic compounds involves the condensation of certain butanoate derivatives, leading to compounds with recognized antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

2. Synthesis of Metal Complexes with Biological Activity

The compound is also utilized in the preparation of metal complexes, particularly those involving hydrazone Schiff-bases. These complexes have been studied for their biological activity, showing potential effects on different strains of bacteria. For instance, new isatinic hydrazone Schiff-base ligands, including thiophene-2-carboxylic acid hydrazides, have been synthesized and their metal complexes studied for their biological activity against Gram-positive and Gram-negative bacterial strains (Yousif, Ahmed, Hasan, Al-fahdawi, & Al-jeboori, 2017).

3. Contributions in Organic Fluorophore Research

Compounds related to 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid contribute significantly to the field of organic fluorophores. Specifically, certain derivatives are essential in understanding the origins of fluorescence in carbon dots with high fluorescence quantum yields, a discovery that can greatly expand their applications (Shi et al., 2016).

Propiedades

IUPAC Name |

4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBGSMMGGNFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331016 |

Source

|

| Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid | |

CAS RN |

314765-11-2 |

Source

|

| Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)

![N-(2,4-dimethylphenyl)-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B464268.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464292.png)

![4-[2-(4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464293.png)

![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)

![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)

![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)

![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)

![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B464358.png)

![Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B464364.png)